molecular formula C10H8BrNO3 B2878400 Methyl 6-bromo-2-oxoindoline-4-carboxylate CAS No. 1090903-69-7

Methyl 6-bromo-2-oxoindoline-4-carboxylate

Cat. No. B2878400
M. Wt: 270.082
InChI Key: CPVGDRPQDRGFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150556B2

Procedure details

3,3,6-Tribromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester (5.90 g, 16.9 mmol) is suspended in glacial acetic acid (153 mL) and zinc dust (10 μM Mesh, 11.5 g, 169 mmol) is added over 5 minutes. The reaction is monitored by TLC and when complete (30 min) the reaction is filtered through celite and the filtrate washed with ethyl acetate. The combined filtrate and washings are evaporated in vacuo to yield an oil that is taken up in ethyl acetate (500 mL), washed with water (100 mL) and brine (100 mL). The organic layer is dried filtered and evaporated in vacuo to give the title compound that is recrystalized from ethyl acetate (2.2 g, 11.5 mmol 68%). LCMS (ESMS): m/z 271.3 (M+H+).
Name
3,3,6-Tribromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
11.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]2[C:7](Br)(Br)[C:8](=[O:15])[NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4]>C(O)(=O)C.C(OCC)(=O)C.[Zn]>[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH2:7][C:8](=[O:15])[NH:9][C:10]=2[CH:11]=[C:12]([Br:14])[CH:13]=1)=[O:4]

Inputs

Step One
Name
3,3,6-Tribromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester
Quantity
5.9 g
Type
reactant
Smiles
COC(=O)C=1C=2C(C(NC2C=C(C1)Br)=O)(Br)Br
Step Two
Name
Quantity
153 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
11.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is monitored by TLC and when complete (30 min)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
is filtered through celite
WASH
Type
WASH
Details
the filtrate washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil that
WASH
Type
WASH
Details
washed with water (100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=2CC(NC2C=C(C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.